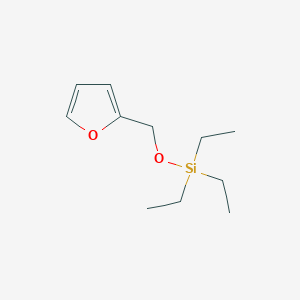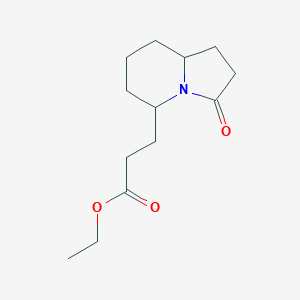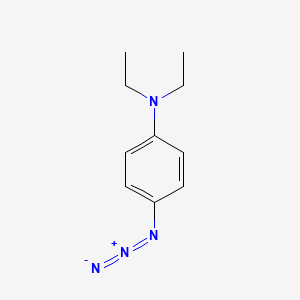
4-Azido-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-N,N-diethylaniline is an organic compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to the aromatic ring of N,N-diethylaniline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N,N-diethylaniline typically involves the diazotization of N,N-diethylaniline followed by a reaction with sodium azide. The general procedure includes:
Diazotization: N,N-diethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-N,N-diethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like acetonitrile or DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Applications De Recherche Scientifique
4-Azido-N,N-diethylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocycles and other complex organic molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Employed in bioorthogonal chemistry for labeling and modifying biomolecules without interfering with biological processes.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-Azido-N,N-diethylaniline primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations:
Cycloaddition: The azido group reacts with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.
Reduction: The azido group can be reduced to an amine, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidoaniline: Similar structure but lacks the diethyl groups.
4-Azido-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Azido-N,N-diisopropylaniline: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
4-Azido-N,N-diethylaniline is unique due to the presence of both the azido group and the diethylamino group, which confer distinct reactivity and properties. The diethyl groups can influence the electronic properties of the aromatic ring, potentially affecting the compound’s reactivity and interactions in chemical reactions .
Propriétés
Numéro CAS |
24573-95-3 |
|---|---|
Formule moléculaire |
C10H14N4 |
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
4-azido-N,N-diethylaniline |
InChI |
InChI=1S/C10H14N4/c1-3-14(4-2)10-7-5-9(6-8-10)12-13-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
ZPQOMTOSHGDYGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


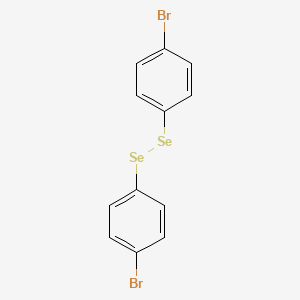
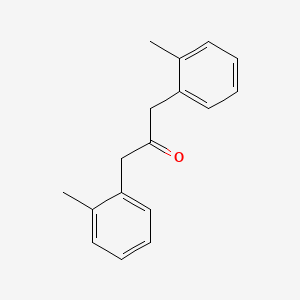

![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
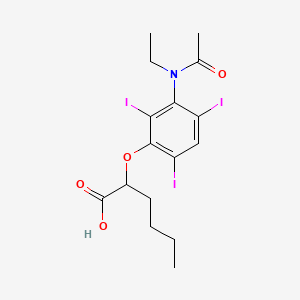

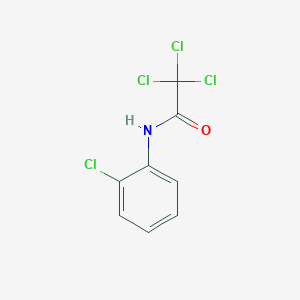
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)

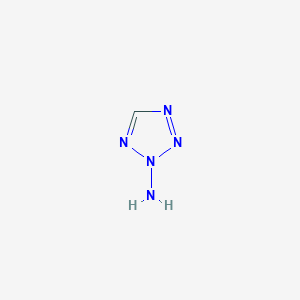
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
